molecular formula C7H4ClF3N2O2 B1398690 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine CAS No. 790229-60-6

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1398690
M. Wt: 240.57 g/mol
InChI Key: QFYJRXNYDDTTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine, also known as 3C2N5TMP, is a synthetic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. This compound is a derivative of pyridine and is composed of a trifluoromethyl group, a nitromethyl group, and a chlorine atom attached to the pyridine ring. It is a white, crystalline solid with a melting point of around 135°C and a boiling point of around 250°C. 3C2N5TMP is an important compound for its potential applications in the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Synthesis of Pesticides

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an important derivative in the synthesis of various pesticides. The compound's fluorine content plays a key role in this process. Its synthesis and applications in pesticide development are discussed in depth (Lu Xin-xin, 2006).

Fungicide Development

This compound is a key component in the structure of fluazinam, a fungicide. Its structural characteristics, including the dihedral angle between pyridine and benzene ring planes, are crucial for its effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).

Herbicide Synthesis

It serves as a critical intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron. The overall yield of this synthesis process from nicotinamide, via several chemical reactions, has been optimized (Zuo Hang-dong, 2010).

Chemical Reaction Analysis

The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, a similar compound, involve analyzing the feasibility of side-chain chlorination and fluorination reactions, which are integral to the compound's chemical manipulation (Liu Guang-shen, 2014).

Electrophilic Substitutions

The compound has been used in studies exploring site-selective electrophilic substitutions, which are essential for creating various derivatives for further chemical applications (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).

Solubility Analysis

Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in different solvent mixtures at various temperatures contributes to understanding its behavior in various chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).

properties

IUPAC Name

3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJRXNYDDTTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

The process according to the present invention is particularly suitable for the preparation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, by reaction of in the first step 2,3-dichloro-5-trifluoromethylpyridine with nitromethane in the presence of potassium tert-butanolate, sodium tert-butanolate, or potassium hydroxide in DMSO as diluent to give 3-chloro-2-nitromethyl-5-trifluoromethylpyridine, which in the second step is hydrogenated in hydrochloric acid using palladium on carbon as catalyst to yield 3-chloro-2-aminomethyl-5-trifluoromethylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.